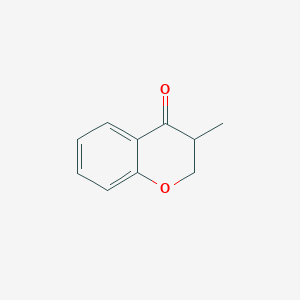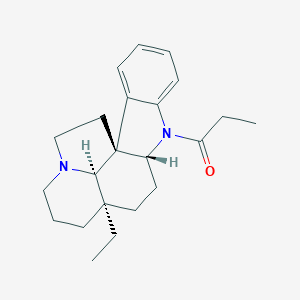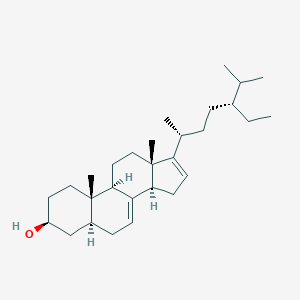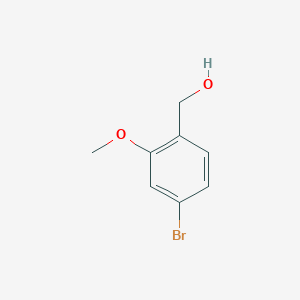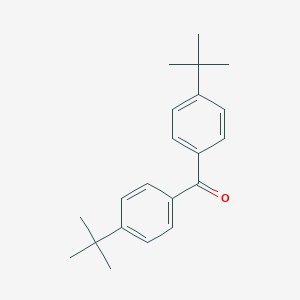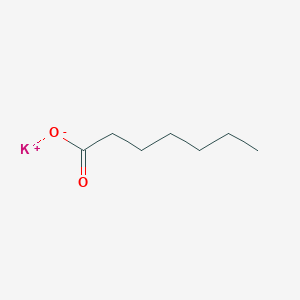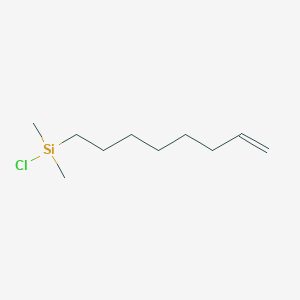
7-Octenyldimethylchlorosilane
Overview
Description
7-Octenyldimethylchlorosilane is an organosilicon compound . It is also known by other names such as Chlorodimethyl-7-octen-1-ylsilane, Chloro(dimethyl)7-octen-1-ylsilane, and Chloro(dimethyl)oct-7-en-1-ylsilane .
Synthesis Analysis
While specific synthesis methods for 7-Octenyldimethylchlorosilane were not found in the search results, it is likely that it can be synthesized using methods common to organosilicon compounds. These methods often involve the reaction of chlorosilanes with organic compounds .Chemical Reactions Analysis
7-Octenyldimethylchlorosilane is used as a catalyst in surface-initiated ring-opening metathesis polymerization (SI-ROMP) to attach a tethered organic corona onto CdSe/ZnS core/shell quantum dots . Further details about its chemical reactions were not found in the search results.Physical And Chemical Properties Analysis
7-Octenyldimethylchlorosilane has a density of 0.8 g/cm3, a boiling point of 98°C at 11mm pressure, and a flash point of 95°C . Its vapor pressure is 0.0888mmHg at 25°C, and it has a specific gravity of 0.80 . The refractive index is 1.4455 .Scientific Research Applications
Surface Acoustic Wave (SAW) Devices
7-Octenyldimethylchlorosilane: is utilized in the creation of sensitive coatings for SAW devices, which are instrumental in detecting volatile organic compounds (VOCs) . The process involves silanization of quartz substrate surfaces with a mixture of chlorosilanes, including 7-Octenyldimethylchlorosilane , to form monolayers of molecular cavities. These cavities function according to host-guest chemistry, allowing for the selective detection of VOCs. The coatings are further enhanced by crosslinking the terminal double bonds to increase the stiffness of the cavities, leading to higher frequency shifts and nearly instantaneous responses when exposed to solvent vapor streams .
Analytical Chemistry
In analytical chemistry, 7-Octenyldimethylchlorosilane is used for modifying sensor surfaces to improve their sensitivity and selectivity. The compound’s ability to form self-organized monolayers on sensor surfaces makes it valuable for applications that require precise detection of chemical substances. The modified sensors can detect minute differences in molecular structures, such as the presence of a methyl group, which is crucial for identifying specific analytes .
Nanotechnology
The field of nanotechnology benefits from the use of 7-Octenyldimethylchlorosilane in the synthesis of nanoparticles. Its properties facilitate the creation of nanoparticles with enhanced performance characteristics compared to their bulk material counterparts. These nanoparticles have significant applications in sectors like environment monitoring, wastewater treatment, and as functional food additives .
Safety and Hazards
7-Octenyldimethylchlorosilane is classified as causing severe skin burns and eye damage . Safety precautions include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Mechanism of Action
Target of Action
7-Octenyldimethylchlorosilane is primarily used as a catalyst in surface-initiated ring-opening metathesis polymerization (SI-ROMP) . Its primary targets are CdSe/ZnS core/shell quantum dots .
Mode of Action
The compound interacts with its targets by attaching a tethered organic corona onto the quantum dots . This interaction results in changes to the surface properties of the quantum dots, enhancing their stability and compatibility with various solvents.
Pharmacokinetics
It’s also worth noting that the compound has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents .
Result of Action
The primary result of 7-Octenyldimethylchlorosilane’s action is the formation of a tethered organic corona on CdSe/ZnS core/shell quantum dots . This alters the quantum dots’ surface properties, potentially enhancing their stability and compatibility with various solvents.
Action Environment
The action of 7-Octenyldimethylchlorosilane is influenced by environmental factors such as the presence of moisture and protic solvents, with which it reacts rapidly
properties
IUPAC Name |
chloro-dimethyl-oct-7-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLCZAYJBZAXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066172 | |
| Record name | Chlorodimethyloct-7-en-1-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenyldimethylchlorosilane | |
CAS RN |
17196-12-2 | |
| Record name | Chlorodimethyl-7-octen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17196-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethyl-7-octen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017196122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethyl-7-octen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethyloct-7-en-1-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyloct-7-en-1-ylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-OCTENYLDIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9LLU8EJ67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Octenyldimethylchlorosilane interact with wood fiber to modify its surface properties?
A: 7-Octenyldimethylchlorosilane (7-ODMCS) reacts with the hydroxyl groups present on the surface of wood fibers. [] This reaction forms strong covalent bonds between the silicon atom of 7-ODMCS and the oxygen atom of the hydroxyl group, effectively grafting the silane molecule onto the fiber surface. [] This process, known as silanization, replaces the hydrophilic hydroxyl groups with hydrophobic octenyldimethyl groups. As a result, the modified wood fiber exhibits increased hydrophobicity, as demonstrated by its improved dispersion in toluene. []
Q2: What is the significance of the terminal olefin functionality in 7-Octenyldimethylchlorosilane for preparing wood fiber-polypropylene hybrids?
A: The terminal olefin functionality in 7-ODMCS plays a crucial role in the in-situ polymerization of propylene during the preparation of wood fiber-polypropylene hybrids. [] This terminal double bond can participate in the polymerization reaction alongside propylene monomers, leading to the formation of a copolymer where polypropylene chains are chemically bonded to the modified wood fiber surface. [] This covalent linkage between the fiber and the polymer matrix is responsible for the enhanced properties of the resulting hybrid material. In contrast, using n-Octyldimethylchlorosilane (n-ODMCS), which lacks the terminal olefin, doesn't allow for copolymerization, confirming the specific role of the olefin group in 7-ODMCS. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




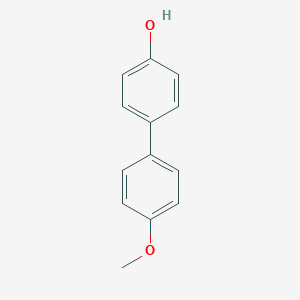
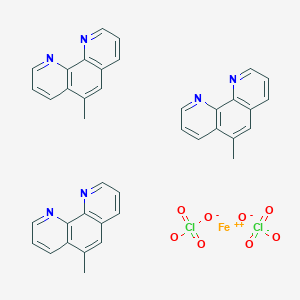

![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
